5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c1-9-13(10-2-4-12(18)5-3-10)14-16(22)20-15(21-17(14)23-9)11-6-7-19-8-11/h2-8,19H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMPVIKYNKPGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)C3=CNC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797760-45-2 | |
| Record name | 5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel compound with potential therapeutic applications. Its unique structure, characterized by the thieno[2,3-d]pyrimidine core and various substituents, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and kinase inhibitory properties.
- Molecular Formula : C17H12FN3OS
- Molecular Weight : 325.36 g/mol
- CAS Number : 1797760-45-2
- Purity : Typically 95% .
Antimicrobial Activity
Recent studies have highlighted the compound's significant antibacterial and antimycobacterial properties. In vitro evaluations demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit strong activity against various microbial strains.
Table 1: Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Strains |
|---|---|---|
| This compound | <10 | E. coli, S. aureus |
| Other derivatives (e.g., 4c, 4e) | <5 | M. tuberculosis |
These findings indicate that the presence of specific substituents at the thieno[2,3-d]pyrimidine ring enhances antimicrobial efficacy .
Anticancer Activity
The compound has shown promise in preclinical models for its anticancer activity. Notably, it has been evaluated for its inhibitory effects on FLT3 kinase, a target in acute myeloid leukemia (AML).
Table 2: Kinase Inhibitory Activity
| Compound | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| This compound | 5.098 | MV4-11 |
| Control (known inhibitor) | <1 | MV4-11 |
The compound demonstrated an IC50 value of 5.098 µM against the MV4-11 cell line, indicating a moderate level of potency that warrants further structural optimization to enhance efficacy .
The biological activity of this compound is attributed to its ability to inhibit specific kinases and interfere with cellular signaling pathways critical for cancer cell proliferation and survival. The thieno[2,3-d]pyrimidine core is essential for binding to the ATP site of these kinases.
Case Studies
One notable study involved synthesizing several derivatives of thieno[2,3-d]pyrimidines and evaluating their biological activities. Among these derivatives, the compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as promising anticancer properties against leukemia cell lines .
Chemical Reactions Analysis
Substitution Reactions at Position 2
The pyrrole substituent at position 2 enables further functionalization:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N yields N-acylated derivatives .
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., benzene sulfonyl chloride) forms sulfonamide derivatives, enhancing solubility and bioactivity .
Example :
Modification of the Pyrimidinone Ring
The 4-keto group participates in nucleophilic addition or condensation:
-
Oxime Formation : Reacting with hydroxylamine hydrochloride in ethanol/water produces 4-oxime derivatives , which can be further oxidized to nitriles .
-
Thiolation : Treatment with Lawesson’s reagent converts the 4-keto group to a thione , altering electronic properties and binding affinity .
Reaction Pathway :
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group undergoes halogenation or nitration under controlled conditions:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the fluorophenyl ring .
-
Bromination : Br₂/FeBr₃ yields 5-(4-fluoro-3-bromophenyl) derivatives , useful for cross-coupling .
Optimized Conditions :
| Reaction | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 0–5°C | 45% |
| Bromination | Br₂, FeBr₃ | RT | 70% |
Cross-Coupling Reactions
The methyl group at position 6 can be functionalized via C–H activation :
-
Heck Coupling : With aryl halides (e.g., iodobenzene) and Pd(OAc)₂, yielding 6-aryl derivatives .
-
Oxidation : KMnO₄ converts the methyl group to a carboxylic acid, enabling peptide conjugation.
Example :
Stability and Degradation
-
Acidic Conditions : The pyrimidinone ring hydrolyzes in concentrated HCl, yielding thiophene-2,3-dicarboxylic acid .
-
Photodegradation : UV light induces cleavage of the pyrrole ring, forming 2-aminothiophene derivatives .
Comparative Reactivity Table
| Position | Reactivity | Common Reactions |
|---|---|---|
| 2 (Pyrrole) | High | Acylation, sulfonation, alkylation |
| 4 (Keto) | Moderate | Oxime formation, thiolation |
| 5 (4-Fluorophenyl) | Low | Nitration, bromination |
| 6 (Methyl) | Low | Oxidation, C–H activation |
Key Research Findings
-
Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro, sulfonamide) show enhanced inhibition of FLT3-ITD kinase (IC₅₀: 10–50 nM) .
-
Solubility : Thione derivatives exhibit improved aqueous solubility (log P reduced by 1.5 units) .
-
Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
Substituent Impact on Activity :
- The 4-fluorophenyl group is a common feature in antimicrobial and antiviral compounds (e.g., Z22’s protease inhibition ’s fungicidal activity ). Fluorine’s electron-withdrawing effect enhances metabolic stability and target binding .
- Pyrrole and morpholine substituents improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., Z22’s sulfanylpropanamide group vs. morpholine in ).
Core Heterocycle Modifications: Replacing the thiophene ring in thieno[2,3-d]pyrimidin-4-one with a furan (as in ) reduces ring aromaticity, altering electronic properties and bioactivity . Pyrrolo[2,3-d]pyrimidin-4-one derivatives () exhibit distinct antiparasitic activity due to their planar structure facilitating DNA intercalation .
Pharmacological and Physicochemical Properties
Key Findings:
- Lipophilicity (LogP) : The target compound’s predicted LogP (2.8) balances membrane permeability and solubility, favorable for oral bioavailability compared to more lipophilic derivatives like Z22 (LogP 3.5) .
- Synthetic Efficiency: The FeCl₃-SiO₂ catalyst used in thienopyrimidine synthesis (e.g., ) contrasts with the DMF-mediated reactions in pyrrolopyrimidines ( ), impacting scalability and cost.
Q & A
Q. What synthetic methodologies are recommended for constructing the thieno[2,3-d]pyrimidin-4-one core of this compound?
The core structure is typically synthesized via cyclocondensation reactions. For example, analogous thieno[2,3-d]pyrimidinones are prepared by reacting substituted thiophene carboxamides with urea or thiourea derivatives under acidic conditions (e.g., polyphosphoric acid) . Fluorophenyl and pyrrole substituents can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling during intermediate stages. Solvent optimization (e.g., ethanol/dioxane mixtures) improves crystallinity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- HPLC/LC-MS for purity assessment (>95% recommended for biological assays).
- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and detect regioisomeric impurities.
- X-ray crystallography for unambiguous structural validation, as demonstrated for related thieno-pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Prioritize target-specific enzymatic assays (e.g., kinase inhibition) or cell viability assays (e.g., MTT in cancer cell lines). For antimicrobial screening, follow standardized protocols like CLSI guidelines, noting that discrepancies in MIC values may arise from assay-specific variables (e.g., bacterial strain, inoculum size) .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug strategies : Modify the 4-oxo group (e.g., ester prodrugs) to improve membrane permeability, as seen in ethyl acetate derivatives of analogous pyrrolo-pyrimidines .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance circulation time, guided by logP calculations (target <3 for optimal absorption).
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
- Molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina.
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with bioactivity data from analogs .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions.
Q. How can contradictory data in enzyme inhibition vs. cellular efficacy assays be resolved?
Contradictions may stem from off-target effects or metabolic instability. Address this by:
- Metabolite profiling : Use LC-MS to identify degradation products in cell media .
- Chemical proteomics : Employ affinity pulldown assays to map off-target interactions.
- Isobologram analysis : Test synergy with known inhibitors to rule out compensatory pathways .
Q. What strategies mitigate regioisomer formation during synthesis?
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns on the thiophene ring .
- Microwave-assisted synthesis : Reduce reaction times to minimize side-product formation.
- Chiral HPLC : Separate enantiomers if stereocenters are introduced during pyrrole coupling .
Data Analysis & Validation
Q. How should crystallographic data be interpreted to confirm the compound’s conformation?
Analyze X-ray diffraction data for:
- Torsion angles : Ensure the fluorophenyl group adopts the intended planar orientation relative to the pyrimidinone core.
- Intermolecular interactions : Hydrogen bonding patterns (e.g., N–H···O) validate stability in solid-state packing .
Q. What statistical methods are recommended for dose-response studies?
- Nonlinear regression : Fit IC₅₀/EC₅₀ curves using a four-parameter logistic model (GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for small datasets (n < 6).
- ANOVA with post-hoc tests : Compare efficacy across multiple cell lines or isoforms .
Experimental Design Considerations
Q. How can researchers design controls to validate target specificity?
Include:
- Negative controls : Wild-type vs. knockout cell lines (e.g., CRISPR-edited targets).
- Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
- Scaffold-hopping analogs : Test structurally related but inactive compounds to confirm SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
